Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-
Description
Barbituric acid derivatives are central nervous system depressants characterized by substitutions at the 5th position of the pyrimidine ring. The compound 5-allyl-5-(3-methyl-2-butenyl)-barbituric acid features an allyl group (CH₂CHCH₂) and a branched 3-methyl-2-butenyl (prenyl) group (CH₂C(CH₃)CH₂) at this position. These substituents influence its physicochemical properties, metabolic fate, and pharmacological activity.
Properties
CAS No. |
99901-13-0 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(3-methylbut-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h4-5H,1,6-7H2,2-3H3,(H2,13,14,15,16,17) |
InChI Key |
BNOBTNJZZKICRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(C(=O)NC(=O)NC1=O)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Malonate Esters
The initial step involves the preparation of dialkyl malonate derivatives bearing the desired substituents at the 5-position. This is typically achieved by reacting diethyl malonate or substituted malonates with alkyl halides under basic conditions.
-
- Alkyl halides such as allyl bromide and 3-methyl-2-butenyl bromide.
- Alkali metal alkoxides (e.g., sodium ethoxide or potassium ethoxide) prepared in absolute ethanol.
- Reaction temperatures ranging from 25°C to 100°C, preferably 50°C to 80°C for optimal yields.
- Stirring under reflux conditions for several hours to ensure complete alkylation.
| Component | Quantity | Conditions |
|---|---|---|
| Sodium ethoxide (prepared in situ) | 0.154 mole | Added over 2 hours at 75°C |
| Diethyl malonate derivative | 0.154 mole | Stirred with alkyl halide |
| Alkyl halide (e.g., ethyl bromide) | 0.168 mole | Refluxed for 2 hours |
The reaction mixture is then cooled, and volatiles are removed to isolate the dialkyl malonate intermediate.
Cyclization with Urea to Form Barbituric Acid
The dialkyl malonate derivative is then converted into the barbituric acid derivative by reaction with urea in the presence of magnesium alkoxide catalysts.
-
- Urea in stoichiometric excess.
- Magnesium methoxide or magnesium ethoxide as catalysts.
- Methanol as solvent.
- Reaction temperatures between 30°C and 100°C, preferably 50°C to 80°C.
- Reflux for extended periods (e.g., 20 hours) to ensure complete cyclization.
-
- Magnesium turnings are reacted with methanol and a small amount of carbon tetrachloride to generate magnesium methoxide.
- The dialkyl malonate and urea are added to this mixture.
- The reaction mixture is stirred and refluxed.
- After completion, the mixture is cooled, diluted with water, and acidified with hydrochloric acid to precipitate the barbituric acid derivative.
- The solid is filtered, washed, and recrystallized from water or ethanol to obtain pure product.
Representative Synthesis Example
| Step | Reagent/Condition | Description |
|---|---|---|
| 1 | Sodium ethoxide + diethyl malonate + alkyl bromides | Alkylation at 75°C, reflux for 2 hours |
| 2 | Magnesium methoxide + urea + dialkyl malonate | Reflux in methanol for 20 hours, acidification |
| 3 | Filtration and recrystallization | Purification by crystallization from water or ethanol |
This general procedure can be adapted to prepare Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)- by selecting the appropriate alkyl halides (allyl bromide and 3-methyl-2-butenyl bromide) in the alkylation step.
Alternative Esterification and Derivatization Methods
Additional synthetic routes involve esterification of barbituric acid derivatives to form esters, which can be useful intermediates or final products with modified pharmacokinetic properties.
- Typical Esterification:
- Reflux barbiturate carboxylic acid with an alcohol (e.g., butanol, isobutanol, benzyl alcohol) in the presence of catalytic sulfuric acid for 6 hours.
- Remove solvent, wash, dry, and purify by chromatography and crystallization.
- Yields range from 44% to 60%, with melting points depending on the ester group.
These methods provide flexibility for modifying the 5-substituted barbituric acid derivatives, potentially including the 5-allyl-5-(3-methyl-2-butenyl) compound.
Industrial Scale Preparation Insights
Industrial processes for related barbituric acid derivatives (e.g., 5-ethyl-5-phenyl barbituric acid) demonstrate scalable and efficient methods:
- Sodium methylate in methanol is used as the base.
- Ethyl acetate is added to remove free alkali.
- Diethyl α-ethyl-α-phenyl malonate and urea are reacted under reflux with distillation to remove ethanol.
- Acidification with hydrochloric acid precipitates the crude product.
- Recrystallization from ethanol-water mixtures yields the purified barbituric acid derivative.
- Advantages include mild conditions, high yield, stable product quality, low waste generation, and cost-effectiveness.
This process can be adapted to the preparation of 5-allyl-5-(3-methyl-2-butenyl) barbituric acid by substituting the malonate precursor accordingly.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Alkylation base | Sodium ethoxide, potassium ethoxide | Prepared in absolute ethanol |
| Alkyl halides | Allyl bromide, 3-methyl-2-butenyl bromide | For 5-position substitution |
| Alkylation temperature | 25°C to 100°C (preferably 50°C to 80°C) | Reflux conditions |
| Cyclization catalyst | Magnesium methoxide or ethoxide | Generated in methanol with Mg turnings |
| Cyclization temperature | 30°C to 100°C (preferably 50°C to 80°C) | Reflux for ~20 hours |
| Acidification agent | Hydrochloric acid (6 N) | To precipitate barbituric acid derivative |
| Purification | Recrystallization from water or ethanol | Ensures high purity |
| Esterification (optional) | Alcohol + catalytic sulfuric acid | For derivative esters, reflux 6 hours |
Chemical Reactions Analysis
Addition Reactions
The compound participates in Knoevenagel condensations with aldehydes, forming arylidene derivatives. Catalysts like ionic liquids ([TPPHSP]Br) or Co₃O₄ nanoparticles enhance reaction efficiency:
| Aldehyde Type | Catalyst | Yield | Application |
|---|---|---|---|
| Aromatic aldehydes | Co₃O₄ nanostructures | 89–91% | Anticancer agents |
Mechanism :
-
Deprotonation of the barbituric acid at C5.
-
Nucleophilic attack on the aldehyde carbonyl.
Oxidation and Radical Reactions
-
Bromonium ion intermediates form during bromine displacement, reacting with indole derivatives to generate brominated adducts .
-
Electrochemical oxidation with caffeic acid produces spiro-barbiturates via radical coupling (93–99% yield) .
Michael Additions and Annulations
The compound acts as a Michael acceptor in asymmetric catalysis:
-
Organocatalytic Michael addition with nitroalkenes yields spirooxindole derivatives (95–99% ee) .
-
Annulation reactions with Morita-Baylis-Hillman adducts form fused pyranobenzopyranones (dr >10:1, 86–99% ee) .
Key Annulation Example :
| Reactants | Catalyst | Product | Yield |
|---|---|---|---|
| Nitroalkene + barbituric acid | Thiourea-tertiary amine | Spirocyclic pyranobenzopyranone | 76–99% |
Hydrolysis and Tautomerism
Scientific Research Applications
Pharmacological Applications
Barbituric acid derivatives are well-known for their pharmacological properties, particularly as hypnotics and sedatives. The specific compound 5-allyl-5-(3-methyl-2-butenyl)- has shown promise in various studies:
- Hypnotic and Sedative Effects : Research indicates that compounds derived from barbituric acid exhibit effective sedative action with rapid onset, making them suitable for use in anesthesia. These derivatives are often less toxic than traditional barbiturates used in medical practice, which is a significant advantage .
- Antioxidant Activity : Studies have evaluated the antioxidant potential of barbituric acid derivatives. For instance, a series of synthesized compounds demonstrated varying degrees of antioxidant activity, which could have implications for developing therapeutic agents targeting oxidative stress-related diseases .
- Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes through the modulation of glucose absorption .
Synthesis and Chemical Properties
The synthesis of 5-allyl-5-(3-methyl-2-butenyl)- involves several chemical reactions that can be optimized for higher yields and purity. Key points include:
- Synthesis Methods : The compound can be synthesized via reactions involving diethyl malonate and allyl bromide in the presence of sodium ethoxide, followed by condensation with urea to form the barbituric acid structure .
- Physical Properties : The melting point of synthesized derivatives often varies, indicating different crystalline forms that may influence their biological activity and stability .
Case Study 1: Clinical Use in Anesthesia
A study involving the administration of various barbiturates highlighted the effectiveness of 5-allyl derivatives in inducing sleep with minimal side effects. Patients exhibited signs of awakening within minutes without significant adverse reactions, emphasizing the clinical viability of these compounds in anesthetic protocols .
Case Study 2: Antioxidant Properties
In vitro assays conducted on synthesized barbituric acid derivatives demonstrated significant antioxidant activities compared to standard reference compounds. For example, certain derivatives showed IC50 values indicating strong inhibition capabilities against free radicals .
Mechanism of Action
The mechanism of action of barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a sedative and hypnotic effect. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and decreased neuronal excitability.
Comparison with Similar Compounds
Structural Variations and Lipophilicity
The 5th-position substituents determine lipophilicity, which correlates with blood-brain barrier penetration and duration of action. Key analogs include:
| Compound Name | Substituents at 5th Position | Molecular Formula | Key Features |
|---|---|---|---|
| Target Compound | Allyl + 3-methyl-2-butenyl | C₁₁H₁₄N₂O₃ | High lipophilicity due to branched prenyl group; potential for rapid metabolism |
| Secobarbital | Allyl + 1-methylbutyl | C₁₂H₁₈N₂O₃ | Short-acting; metabolized to dihydroxypropyl derivatives |
| Butalbital | Allyl + isobutyl | C₁₁H₁₆N₂O₃ | Intermediate lipophilicity; major metabolite: 2,3-dihydroxypropyl derivative |
| Aprobarbital | Allyl + isopropyl | C₁₀H₁₄N₂O₃ | Lower lipophilicity; slower onset of action |
| Methohexital | Allyl + 1-methylpent-2-ynyl (N-methylated) | C₁₄H₁₈N₂O₃ | Ultra-short-acting; stereoisomers exhibit varying potency |
Metabolic Pathways
Barbiturates with allyl substituents undergo oxidation and hydroxylation. Comparisons of metabolic products:
- Butalbital (5-allyl-5-isobutyl): Major Metabolite: 5-isobutyl-5-(2,3-dihydroxypropyl)-barbituric acid (50.2% of dose in dogs) via allyl hydroxylation . Minor Metabolite: ω-hydroxylation yields 5-allyl-5-(3-hydroxy-2-methyl-1-propyl)-barbituric acid (10.1%) .
Secobarbital (5-allyl-5-(1-methylbutyl)) :
Target Compound :
- Predicted to undergo allyl oxidation to form dihydroxypropyl derivatives and prenyl hydroxylation at the methyl-branched site. The bulky prenyl group may slow enzymatic degradation compared to secobarbital.
Contradiction Note: Metabolism of allyl-substituted barbiturates varies significantly across species, complicating extrapolation to humans .
Pharmacological Activity
- Stereoisomer Effects :
Methohexital (structurally similar N-methyl analog) shows 2–3-fold potency differences between enantiomers. The α-dl isomer is clinically preferred due to a higher therapeutic index . - Ulcer-Protective Activity :
Ipronal (5-allyl-5-(β-hydroxypropyl)-barbituric acid) exhibits twice the anti-ulcer efficacy of diallylbarbituric acid in rats, suggesting hydroxylation enhances biological activity .
Chemical Reactivity and Stability
- Reduction Behavior :
Sodium borohydride reduction of 5-allyl-5-(2-hydroxypropyl)-barbituric acid produces diols and lactones, with solvent-dependent product ratios . - Hydrolysis :
Substituents influence hydrolysis rates. For example, 5-ethyl-substituted barbituric acid derivatives exhibit higher stability than unsubstituted analogs .
Implication for Target Compound : The 3-methyl-2-butenyl group may sterically hinder hydrolysis, enhancing stability in aqueous solutions compared to allyl-isobutyl derivatives.
Regulatory and Legal Status
Barbiturates with allyl substituents are often controlled substances. For example:
Biological Activity
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)- is a derivative of barbituric acid that exhibits notable biological activity, particularly in the context of its sedative and hypnotic properties. This compound is characterized by the presence of an allyl group and a 3-methyl-2-butenyl substituent at the 5-position of the barbituric acid structure, which significantly influences its pharmacological profile.
Chemical Structure and Synthesis
The molecular formula for barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)- is CHNO, with a molecular weight of approximately 224.2563 g/mol. The synthesis of this compound typically involves condensation reactions where malonic esters are reacted with urea to form various barbituric acid derivatives. The introduction of different substituents can modify the biological activity and properties of the resulting compound.
Barbituric acid derivatives primarily exert their effects through interaction with the central nervous system (CNS). They enhance the action of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in inhibiting neuronal excitability. This action leads to increased inhibitory neurotransmission, which is essential for their sedative effects .
Biological Activities
The biological activities associated with barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)- include:
- Sedative and Hypnotic Effects : These compounds are widely recognized for their ability to induce sleep and reduce anxiety, making them valuable in both human and veterinary medicine.
- Antimicrobial Properties : Some studies have indicated that derivatives of barbituric acid may exhibit antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
- Potential Antitumor Activity : Certain derivatives have been explored for their anticancer properties, particularly against specific cancer cell lines such as MCF-7 .
Comparative Analysis
A comparative analysis of various barbituric acid derivatives reveals the unique features of 5-allyl-5-(3-methyl-2-butenyl)-:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Barbituric Acid | CHNO | Parent compound; lacks substituents at position 5 |
| 5-Ethyl-5-(1-Methyl-2-butenyl) Barbituric Acid | CHNO | Ethyl group instead of allyl; similar pharmacological properties |
| 5-Allyl-5-butylbarbituric Acid | CHNO | Butyl group instead; different side chain influences activity |
| 5-Allyl-5-(3-Hydroxy-2-methyl-1-propyl) Barbituric Acid | CHNO | Hydroxyl group addition; alters solubility and activity |
This table illustrates how specific structural modifications can influence the pharmacological properties of barbituric acid derivatives. Notably, the presence of the allyl and 3-methyl-2-butenyl groups in our compound enhances its sedative effects while maintaining lower toxicity compared to other derivatives.
Case Studies and Research Findings
Research has demonstrated that barbituric acid derivatives, including 5-allyl-5-(3-methyl-2-butenyl)-, have varying degrees of efficacy and toxicity depending on their structural modifications. For instance, studies on similar compounds have shown that they can act as effective GABA receptor modulators, leading to significant sedative effects at therapeutic doses while minimizing adverse reactions in controlled settings .
One notable study evaluated the efficacy of several barbiturate derivatives in clinical settings, highlighting their potential for treating insomnia and anxiety disorders. The findings indicated that these compounds could provide effective sedation without significant side effects when dosed appropriately .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-allyl-5-(3-methyl-2-butenyl)barbituric acid derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of barbituric acid at the C-5 position. For allyl-substituted derivatives, nucleophilic substitution or condensation reactions with allyl halides or prenyl (3-methyl-2-butenyl) precursors are common. Evidence from intramolecular isomerization studies (e.g., using 5-phenyl-5-(3-bromopropyl)barbituric acid) highlights the need for controlled pH and temperature to avoid unintended cyclization . Catalytic methods, such as rhodium(II)-catalyzed arylation of diazobarbituric acids, offer efficient routes but require inert conditions and precise stoichiometry .
- Key Considerations : Monitor reaction intermediates via TLC or HPLC to detect side products like lactones or lactams from cyclization.
Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., allyl protons at δ 5.0–5.8 ppm and prenyl methyl groups at δ 1.6–1.8 ppm) .
- X-ray Crystallography : Resolves spatial arrangements, such as the twisted conformation of the allyl group relative to the pyrimidine ring .
- IR : Confirms carbonyl stretching frequencies (~1700 cm⁻¹) and hydrogen-bonding networks .
Advanced Research Questions
Q. What mechanisms drive intramolecular isomerization or cyclization in 5-allyl-5-(3-methyl-2-butenyl)barbituric acid derivatives?
- Methodological Answer : Alkaline conditions (e.g., NH₄OH) promote nucleophilic attacks, leading to lactone/lactam formation via intermediates like 5-(2-hydroxypropyl) derivatives. For example, 5-allyl-5-(2-hydroxypropyl)barbituric acid isomerizes to α-allyl-γ-valerolactone under basic conditions .
- Data Contradiction : Amino-substituted analogs (e.g., 5-allyl-5-(2-aminopropyl)) resist cyclization, suggesting steric or electronic hindrance at the NH₂ group .
Q. How do structural modifications at C-5 influence pharmacological activity, such as GABA receptor binding or antimicrobial effects?
- Methodological Answer :
- GABA Binding Assays : Anesthetic barbiturates (e.g., 5-ethyl-5-(3-methylbut-2-enyl)) enhance GABA binding to rat brain membranes at 10–100 μM concentrations, while convulsant analogs (e.g., CHEB) show paradoxical effects .
- Antimicrobial Testing : Substituent lipophilicity (e.g., allyl vs. aryl groups) correlates with membrane penetration. Use MIC assays against S. aureus and E. coli to validate structure-activity relationships .
Q. What role does this compound play in multicomponent reactions (MCRs) for synthesizing heterocycles?
- Methodological Answer : Barbituric acid acts as a dienophile or nucleophile in MCRs. For example, catalyst-free reactions with 2-aminothiazole and aldehydes in aqueous ethanol yield 5-arylidene barbiturates with >80% efficiency. Electron-withdrawing aldehydes (e.g., nitrobenzaldehyde) accelerate reactivity .
Data Analysis & Experimental Design
Q. How can pKa and solubility data resolve contradictions in bioavailability predictions?
- Methodological Answer :
-
pKa Determination : Use potentiometric titration (I = 0.00, 25°C) to measure acid dissociation. For 5-allyl-5-ethyl barbituric acid, pKa = 7.89 ± 0.02, influenced by allyl group electron-withdrawing effects .
-
Solubility : Apply the shake-flask method in buffers (pH 1–7.4) to assess hydrophobicity. Correlate with LogP values (e.g., ~1.5 for 5-allyl derivatives).
Compound pKa LogP (Predicted) 5-Allyl-5-ethyl 7.89 1.5 5-Phenyl-5-isopropyl 7.76 2.1 5-Ethyl-5-(3-methylbut-2-enyl) 8.88 2.8
Q. What strategies optimize supramolecular interactions for drug delivery or material science applications?
- Methodological Answer : Modify hydrogen-bonding motifs (ADA vs. DDA patterns) by introducing electron-withdrawing groups (e.g., nitro or indenylidene). UV/Vis spectroscopy and ¹H NMR titration with nucleobases (e.g., adenine) quantify binding constants (Kₐ ~10³ M⁻¹) .
- Advanced Technique : Co-crystallize with 2,6-diacetamidopyridine to study π-π stacking and van der Waals interactions via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
